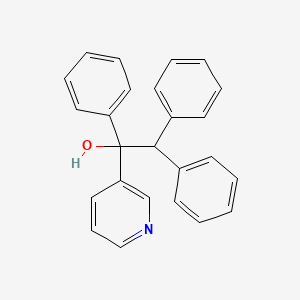
1,2,2-Triphenyl-1-(3-pyridyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Triphenyl-1-(3-pyridyl)ethanol is an organic compound characterized by the presence of three phenyl groups and a pyridyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Triphenyl-1-(3-pyridyl)ethanol can be synthesized through a multi-step process involving the reaction of pyridine derivatives with triphenylmethanol. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol group, followed by nucleophilic substitution with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality product.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Triphenyl-1-(3-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl or pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of triphenylpyridyl ketone.
Reduction: Formation of triphenylpyridyl alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2,2-Triphenyl-1-(3-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2-Triphenyl-1-(3-pyridyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-(2-pyridyl)ethanol: Similar structure but with one phenyl group and a different pyridyl position.
1,1,3-Triphenylpropargyl alcohol: Contains a propargyl group instead of a pyridyl group.
Uniqueness
1,2,2-Triphenyl-1-(3-pyridyl)ethanol is unique due to its combination of three phenyl groups and a pyridyl group, providing distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
56501-79-2 |
|---|---|
Molecular Formula |
C25H21NO |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1,2,2-triphenyl-1-pyridin-3-ylethanol |
InChI |
InChI=1S/C25H21NO/c27-25(22-15-8-3-9-16-22,23-17-10-18-26-19-23)24(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-19,24,27H |
InChI Key |
JKCVPWOCKIRQHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CN=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















